ethyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-BROMO-2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a hydroxy group, and an ethyl ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-BROMO-2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminobenzoic acid ethyl ester. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((5-BROMO-2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((5-BROMO-2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID.
Reduction: Formation of 4-((5-BROMO-2-HYDROXY-BENZYL)-AMINO)-BENZOIC ACID ETHYL ESTER.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((5-BROMO-2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and imine groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzylidene-4-hydroxybenzohydrazide: Similar structure but with a hydrazide group instead of an ethyl ester.
5-Chloro-2-hydroxy-N-phenylbenzamide: Contains a chloro group instead of a bromo group and a benzamide instead of an ethyl ester.
Uniqueness
4-((5-BROMO-2-HYDROXY-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER is unique due to the combination of its bromine atom, hydroxy group, and ethyl ester functional group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14BrNO3 |
---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
ethyl 4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-10,19H,2H2,1H3 |
InChI Key |
DCSDSJNZJDYEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.